molecular formula C23H28O3 B11164979 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11164979
M. Wt: 352.5 g/mol
InChI Key: UWTMAZAZKNSINT-DTQAZKPQSA-N
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Description

7-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopenta[c]chromen-4-one core with a dimethylocta-dienyl side chain, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, including the formation of the chromen-4-one core and the attachment of the dimethylocta-dienyl side chain. Common synthetic routes may involve:

    Formation of the Chromen-4-one Core: This step often involves cyclization reactions using precursors such as salicylaldehyde derivatives and appropriate catalysts.

    Attachment of the Side Chain: The dimethylocta-dienyl side chain can be introduced through etherification reactions, using reagents like dimethylocta-dienyl alcohol and suitable bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromen-4-one core, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

7-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 7-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: A structurally related compound with similar chromen-4-one core but lacking the dimethylocta-dienyl side chain.

    Geranyl palmitate: Contains a similar dimethylocta-dienyl side chain but differs in the core structure.

Uniqueness

7-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its combination of the chromen-4-one core and the dimethylocta-dienyl side chain, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C23H28O3/c1-15(2)7-5-8-16(3)13-14-25-21-12-11-19-18-9-6-10-20(18)23(24)26-22(19)17(21)4/h7,11-13H,5-6,8-10,14H2,1-4H3/b16-13+

InChI Key

UWTMAZAZKNSINT-DTQAZKPQSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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